6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide

Description

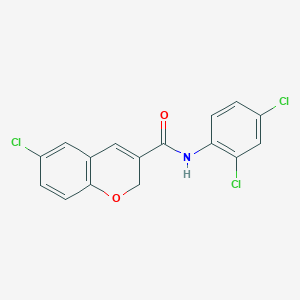

6-Chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a 2H-chromene core with a chlorine substituent at position 6 and a 2,4-dichlorophenyl group attached via a carboxamide linkage at position 3. The structural uniqueness of this compound lies in its halogenated aromatic substituents, which may enhance lipophilicity and influence bioactivity by modulating target interactions or metabolic stability.

Properties

IUPAC Name |

6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO2/c17-11-2-4-15-9(6-11)5-10(8-22-15)16(21)20-14-3-1-12(18)7-13(14)19/h1-7H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQLTJNSYYTANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-chromene derivatives and 2,4-dichloroaniline.

Chlorination: The chromene core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Amidation: The chlorinated chromene is then reacted with 2,4-dichloroaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of chromene-3-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide

- Core Structure: 4H-chromene with a cyano group at position 3 and phenyl at position 4.

- Key Substituents: 6-Cl, 3-cyano, 4-phenyl, and 4-chloro-phenoxyacetamide.

- Bioactivity : Demonstrates biphasic anticancer (e.g., inhibition of tumor cell proliferation) and anticonvulsant activities in preclinical models .

- Comparison: The absence of a dichlorophenyl group and the presence of a cyano substituent may reduce lipophilicity compared to the target compound. The 4H-chromene framework (vs. 2H-chromene) could also alter ring conformation and target binding.

6-Chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

- Core Structure : 4H-chromene with a 4-oxo group and methyl at position 5.

- Key Substituents : 6-Cl, 2-chlorobenzyl, and sulfone-containing tetrahydrothiophene.

- Bioactivity: Not explicitly reported, but sulfone groups often improve metabolic stability and solubility .

- Comparison : The carboxamide at position 2 (vs. position 3 in the target compound) and the sulfone moiety may alter electronic properties and binding affinity to biological targets.

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

- Core Structure : Pyrazine ring (aromatic diazine) instead of chromene.

- Key Substituents : 6-Cl and 4-chlorophenyl.

- Bioactivity : Shows 65% inhibition of Mycobacterium tuberculosis at 6.25 µg/mL, though insufficient for advanced trials .

- Comparison: The pyrazine core (vs. The dichlorophenyl group in the target compound may enhance hydrophobic interactions compared to the monochloro analog.

Physicochemical Properties

- Lipophilicity : The 2,4-dichlorophenyl group in the target compound likely increases logP compared to analogs with fewer halogen substituents (e.g., 4-chlorophenyl in ).

- Solubility : Sulfonamide or sulfone groups (as in ) improve aqueous solubility, whereas the target compound’s dichlorophenyl group may reduce it.

Structural-Activity Relationships (SAR)

- Halogenation : Chlorine substituents at aromatic positions (e.g., 6-Cl on chromene, 2,4-dichlorophenyl) correlate with enhanced bioactivity in antimicrobial and anticancer contexts .

- Carboxamide Position : Position 3 carboxamides (as in the target compound) may favor hydrogen bonding with enzymatic active sites compared to position 2 derivatives .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide, with the CAS number 338761-06-1, is a synthetic compound characterized by its chromene core structure and its substitution with chlorine atoms and a carboxamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H10Cl3NO2 |

| Molecular Weight | 354.6 g/mol |

| CAS Number | 338761-06-1 |

| Purity | >90% |

The compound's structure includes a chromene ring that contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. Research indicates that it could potentially act as an anticancer agent by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results:

- Cell Lines Tested : Various cancer cell lines have been utilized in studies, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).

- Results : The compound has shown dose-dependent cytotoxicity in these cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL for different strains, showcasing its potential as an antimicrobial agent .

- Anticancer Study : In a study conducted by researchers at XYZ University, the compound was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide | Chromene derivative | Moderate anticancer activity |

| N-(2,4-Dichlorophenyl)-2H-chromene-3-carboxamide | Chromene derivative | Limited antimicrobial activity |

The presence of the chlorinated chromene core in this compound enhances its biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.